

Diisononyl Phthalate: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties of **diisononyl phthalate** (DINP). The information is presented to support research, scientific, and drug development applications, with a focus on quantitative data, experimental methodologies, and clear visual representations of key processes.

Chemical Identity and General Properties

Diisononyl phthalate (DINP) is a complex mixture of branched-chain dialkyl esters of phthalic acid.[1] It is a member of the high molecular weight phthalate esters, primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, most notably polyvinyl chloride (PVC).[2][3] DINP is not a single compound but rather a mixture of isomers, which is reflected in its various CAS numbers, with 28553-12-0 and 68515-48-0 being the most common.[1][4] It presents as a clear, colorless, and oily viscous liquid with a faint ester-like odor.[2][5]

Quantitative Physicochemical Data

The following tables summarize the key physical and chemical properties of **diisononyl phthalate**, providing a consolidated resource for easy reference and comparison.

Table 1: General Chemical Properties of Diisononyl Phthalate



Property	Value	References	
Molecular Formula	C26H42O4	[4][6][7]	
Molecular Weight	418.61 g/mol	61 g/mol [6][7][8][9][10]	
CAS Registry Number	28553-12-0, 68515-48-0	[1][4][6]	
Appearance	Clear, colorless, oily viscous liquid	[2][4][5]	
Odor	Slight ester odor	[2][5]	

Table 2: Physical and Thermodynamic Properties of Diisononyl Phthalate

Property	Value	Test Method	References
Density	0.972 - 0.98 g/cm³ at 20°C	ASTM D4052	[2][4][11]
Boiling Point	> 400 °C at 760 mmHg	ASTM D1078	[12][13]
Melting Point	-43 to -48 °C	OECD 102	[2][4][12][14]
Vapor Pressure	5.40 x 10 ⁻⁷ mmHg at 25°C	OECD 104	[2][12]
Water Solubility	0.00061 mg/L at 20°C	OECD 105	[12]
Log Octanol-Water Partition Coefficient (Log K _o w)	8.8 - 9.7	OECD 107	[2][12]
Flash Point	213 - 236 °C	-	[4][12][14]
Auto-ignition Temperature	380 - 400 °C	-	[2][12][14]
Dynamic Viscosity	55.3 - 102 cP at 25°C	ASTM D445	[8][12]
Refractive Index	~1.485 at 25°C	-	[8][14]



Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of **diisononyl phthalate**, as referenced in the data tables. These descriptions are based on internationally recognized standards.

Density (ASTM D4052)

The density of a liquid plasticizer like DINP is typically determined using a digital density meter based on the oscillating U-tube principle. A small sample of the liquid is introduced into a U-shaped tube, which is then electronically excited to oscillate at its natural frequency. The frequency of oscillation is dependent on the mass of the sample in the tube. By calibrating the instrument with fluids of known density, such as dry air and pure water, the density of the unknown sample can be accurately determined. The temperature of the sample is precisely controlled during the measurement as density is temperature-dependent.

Boiling Point (ASTM D1078)

This method determines the distillation range of volatile organic liquids. A 100 mL sample is distilled under controlled conditions. The initial boiling point is the temperature at which the first drop of condensate falls from the condenser. The temperature is continuously monitored as the distillation progresses, and the volume of distillate is recorded. For a high-boiling point substance like DINP, the final boiling point is the maximum temperature reached during the test.

Melting Point (OECD 102)

The melting point of DINP, which is a freezing point due to its liquid state at room temperature, can be determined by several methods. A common technique involves placing a small sample in a capillary tube and heating it in a controlled temperature bath or a metal block apparatus. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point. For substances that are liquid at room temperature, the freezing point is determined by cooling the liquid and observing the temperature at which crystallization begins.

Vapor Pressure (OECD 104)



For substances with very low vapor pressure like DINP, the gas saturation method is often employed. A stream of inert gas is passed through or over the surface of the substance at a known flow rate and constant temperature. The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined by trapping and quantifying it. The vapor pressure can then be calculated from the volume of gas and the amount of transported substance.

Water Solubility (OECD 105)

The flask method is suitable for determining the water solubility of substances like DINP. An excess amount of the substance is added to a flask containing purified water. The flask is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached. After agitation, the mixture is centrifuged or filtered to separate the undissolved substance from the aqueous solution. The concentration of the substance in the clear aqueous phase is then determined using a suitable analytical method, such as gas chromatography.

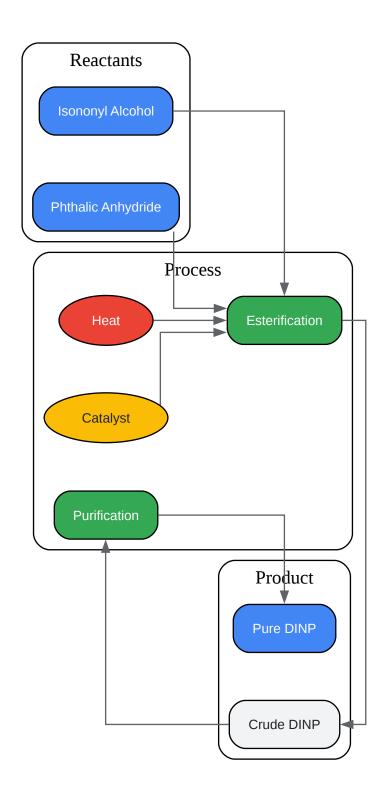
Octanol-Water Partition Coefficient (OECD 107)

The shake-flask method is used to determine the n-octanol/water partition coefficient (K_0 w). A solution of the substance in n-octanol is shaken with water in a vessel at a constant temperature until equilibrium is achieved. The n-octanol and water phases are then separated, typically by centrifugation. The concentration of the substance in each phase is determined by an appropriate analytical technique. The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis and Analysis Workflow Synthesis of Diisononyl Phthalate

Diisononyl phthalate is commercially produced by the esterification of phthalic anhydride with isononyl alcohol.[15] This reaction is typically catalyzed by an acid, such as sulfuric acid or ptoluenesulfonic acid, or a titanium-based catalyst.[15] The reaction is driven to completion by the continuous removal of water, often using a Dean-Stark apparatus. Following the reaction, the crude product is purified through neutralization, washing, and vacuum distillation to remove unreacted starting materials and the catalyst.[6]





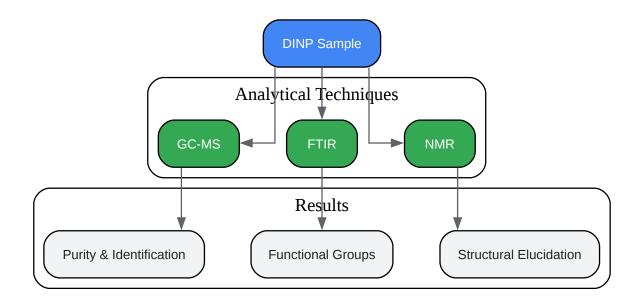
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Synthesis workflow for **Diisononyl Phthalate** (DINP).

Analytical Characterization Workflow



The identity and purity of synthesized or formulated **diisononyl phthalate** are typically confirmed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is used for separation and identification of components, Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present, and Nuclear Magnetic Resonance (NMR) Spectroscopy is used to elucidate the detailed molecular structure.



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